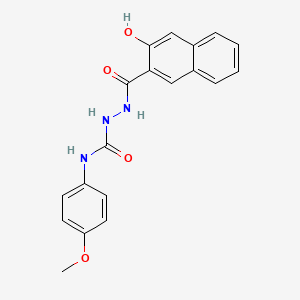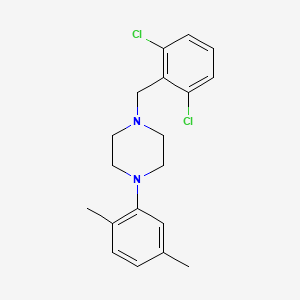
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide may also inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and nitric oxide. Additionally, it has been found to increase the activity of certain antioxidant enzymes, including superoxide dismutase and catalase.
実験室実験の利点と制限
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been extensively studied and its properties are well documented. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. One area of interest is the development of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide derivatives with improved anticancer and anti-inflammatory activities. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in animal models and humans.
合成法
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of ammonium acetate and ethanol.
科学的研究の応用
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-6-14(7-9-15)20-19(25)22-21-18(24)16-10-12-4-2-3-5-13(12)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMWYDDNCORIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)

![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)

![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)